2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide
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Overview
Description
CHEMBL2381116 is a bioactive compound listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties.
Chemical Reactions Analysis
CHEMBL2381116 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
CHEMBL2381116 has a wide range of scientific research applications. In chemistry, it is used as a tool compound for studying various chemical reactions and mechanisms. In biology, it is employed in the investigation of cellular processes and molecular interactions. In medicine, CHEMBL2381116 is explored for its potential therapeutic effects and its role in drug discovery and development. Additionally, it has applications in the industry for the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of CHEMBL2381116 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
CHEMBL2381116 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include those with similar chemical structures or biological activities. The comparison can be based on factors such as binding affinity, selectivity, and efficacy. By analyzing these parameters, researchers can better understand the distinct properties and potential advantages of CHEMBL2381116 .
Properties
Molecular Formula |
C22H22N6O3S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(5-methoxy-3-oxo-1H-isoindol-2-yl)-N-(4-piperazin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C22H22N6O3S/c1-31-15-3-2-14-12-28(21(30)16(14)10-15)22-26-18(13-32-22)20(29)25-17-11-24-5-4-19(17)27-8-6-23-7-9-27/h2-5,10-11,13,23H,6-9,12H2,1H3,(H,25,29) |
InChI Key |
KLJVDMAOKMSBQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CN(C2=O)C3=NC(=CS3)C(=O)NC4=C(C=CN=C4)N5CCNCC5)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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